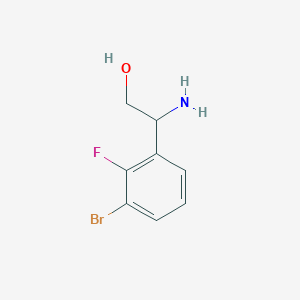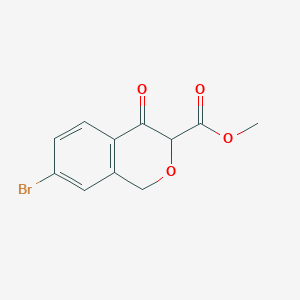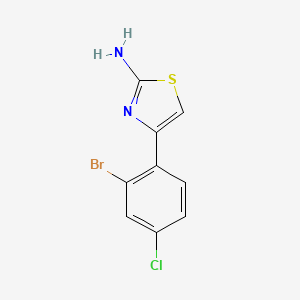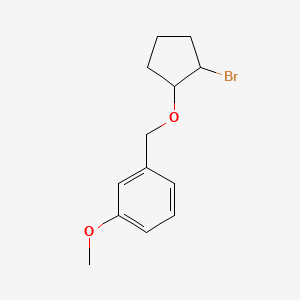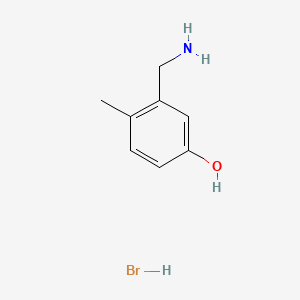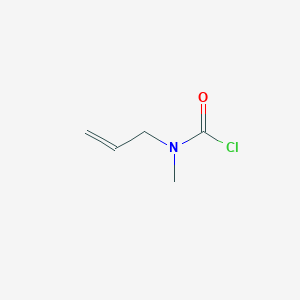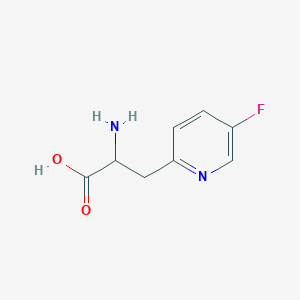
2-Amino-3-(5-fluoropyridin-2-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(5-fluoropyridin-2-yl)propanoic acid: is a member of the class of aminopyridines. Its chemical structure features a pyridine ring substituted by 1-carboxyethoxy, chloro, amino, chloro, and fluoro groups at positions 2, 3, 4, 5, and 6, respectively . This compound has garnered interest due to its diverse applications in various fields.
Vorbereitungsmethoden
Synthetic Routes: The synthetic preparation of 2-Amino-3-(5-fluoropyridin-2-yl)propanoic acid involves several steps. One common approach is the condensation of 2-amino-3-(5-fluoropyridin-2-yl)propanoate with an acid chloride or anhydride to form the carboxylic acid. The reaction typically occurs under mild conditions and yields the desired product.
Industrial Production: While specific industrial production methods are proprietary, companies like KingAgroot have developed herbicides based on this compound for treating grass weeds and broadleaf weeds . These herbicides are used in agriculture to enhance crop yield and protect against unwanted vegetation.
Analyse Chemischer Reaktionen
Reactivity:
2-Amino-3-(5-fluoropyridin-2-yl)propanoic acid: undergoes various chemical reactions:
Oxidation: It can be oxidized to form its corresponding carboxylic acid derivative.
Reduction: Reduction of the carboxylic acid group may yield an alcohol or amine.
Substitution: The fluorine atom at position 5 can be replaced by other functional groups.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace the fluorine atom.
Major Products: The major products depend on the specific reaction conditions. For example, oxidation leads to the carboxylic acid form, while reduction produces the corresponding amine or alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: Researchers use this compound as a building block for more complex molecules.
Medicinal Chemistry: It serves as a scaffold for designing potential drugs.
Pharmacology: Investigating its effects on biological systems.
Targeted Therapies:
Herbicides: As mentioned earlier, it is used in herbicide formulations.
Wirkmechanismus
The exact mechanism by which 2-Amino-3-(5-fluoropyridin-2-yl)propanoic acid exerts its effects depends on its specific application. It may interact with cellular receptors, enzymes, or signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C8H9FN2O2 |
|---|---|
Molekulargewicht |
184.17 g/mol |
IUPAC-Name |
2-amino-3-(5-fluoropyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C8H9FN2O2/c9-5-1-2-6(11-4-5)3-7(10)8(12)13/h1-2,4,7H,3,10H2,(H,12,13) |
InChI-Schlüssel |
YZUVKRZLMIRVEE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1F)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


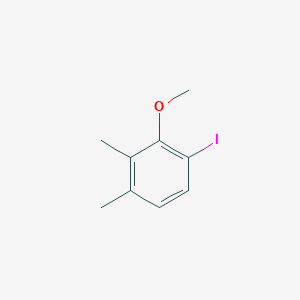

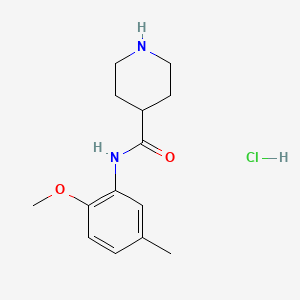
![Tert-butyl 4-[(5-fluoro-2-formylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13546259.png)
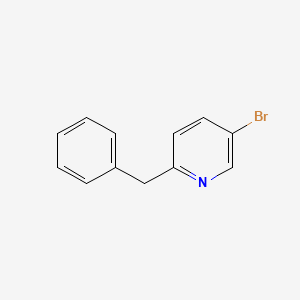
![2-[2-(Benzyloxy)-4-methoxyphenyl]acetic acid](/img/structure/B13546272.png)
